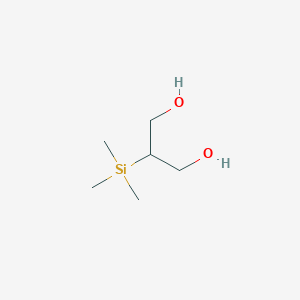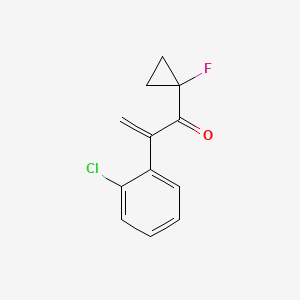![molecular formula C16H14OS2 B14255944 3-[(Ethylsulfanyl)methyl]-9H-thioxanthen-9-one CAS No. 461052-15-3](/img/structure/B14255944.png)
3-[(Ethylsulfanyl)methyl]-9H-thioxanthen-9-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(Ethylsulfanyl)methyl]-9H-thioxanthen-9-one is a sulfur-containing organic compound with a thioxanthene core structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Ethylsulfanyl)methyl]-9H-thioxanthen-9-one typically involves the reaction of 9H-thioxanthen-9-one with ethyl mercaptan under specific conditions. One common method involves the use of a base such as sodium hydride to deprotonate the ethyl mercaptan, followed by nucleophilic substitution at the 3-position of the thioxanthene ring. The reaction is usually carried out in an aprotic solvent like dimethylformamide at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final compound in its pure form.
化学反応の分析
Types of Reactions
3-[(Ethylsulfanyl)methyl]-9H-thioxanthen-9-one undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The ethylsulfanyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted thioxanthenes depending on the nucleophile used.
科学的研究の応用
3-[(Ethylsulfanyl)methyl]-9H-thioxanthen-9-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Utilized in the development of materials with specific electronic or optical properties.
作用機序
The mechanism of action of 3-[(Ethylsulfanyl)methyl]-9H-thioxanthen-9-one involves its interaction with various molecular targets. The sulfur atom can form covalent bonds with biological molecules, potentially inhibiting enzyme activity or disrupting cellular processes. Additionally, the thioxanthene core can interact with DNA or proteins, leading to various biological effects.
類似化合物との比較
Similar Compounds
- 3-[(Methylsulfanyl)methyl]-9H-thioxanthen-9-one
- 3-[(Propylsulfanyl)methyl]-9H-thioxanthen-9-one
- 3-[(Butylsulfanyl)methyl]-9H-thioxanthen-9-one
Uniqueness
3-[(Ethylsulfanyl)methyl]-9H-thioxanthen-9-one is unique due to its specific ethylsulfanyl group, which imparts distinct chemical properties compared to its analogs
特性
CAS番号 |
461052-15-3 |
|---|---|
分子式 |
C16H14OS2 |
分子量 |
286.4 g/mol |
IUPAC名 |
3-(ethylsulfanylmethyl)thioxanthen-9-one |
InChI |
InChI=1S/C16H14OS2/c1-2-18-10-11-7-8-13-15(9-11)19-14-6-4-3-5-12(14)16(13)17/h3-9H,2,10H2,1H3 |
InChIキー |
RZFQTJAJHBMPQF-UHFFFAOYSA-N |
正規SMILES |
CCSCC1=CC2=C(C=C1)C(=O)C3=CC=CC=C3S2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![O-[Carboxy(2-nitrophenyl)methyl]-L-tyrosine](/img/structure/B14255879.png)



![Carbamic acid, [4-(trimethylstannyl)-3-pyridinyl]-, 1,1-dimethylethyl ester](/img/structure/B14255909.png)


![4-{(E)-[4-(Acryloyloxy)phenyl]diazenyl}benzoic acid](/img/structure/B14255920.png)




